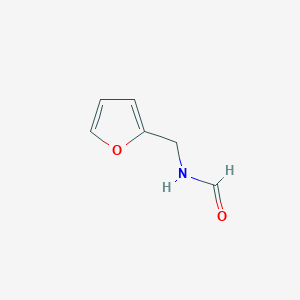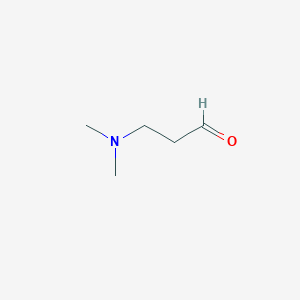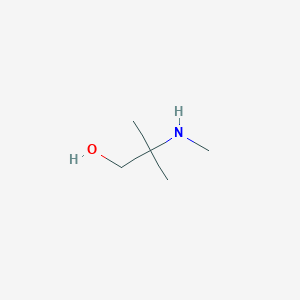
3-Pentensäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentenoic acid, also known as pent-3-enoic acid, is an organic compound with the molecular formula C(_5)H(_8)O(_2). It is a type of unsaturated carboxylic acid characterized by a double bond between the third and fourth carbon atoms in its five-carbon chain. This compound is one of the geometric isomers of pentenoic acid, which includes both cis and trans forms .
Wissenschaftliche Forschungsanwendungen
3-Pentenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals
Wirkmechanismus
Target of Action
3-Pentenoic acid is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond It’s worth noting that similar compounds have been found to interact with enzymes involved in amino acid and protein biosynthesis .
Pharmacokinetics
Its metabolism and excretion would likely involve standard processes for handling carboxylic acids .
Action Environment
The action, efficacy, and stability of 3-Pentenoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its carboxylic acid group could ionize under certain pH conditions, potentially affecting its interaction with targets. Additionally, its stability could be influenced by temperature and other environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Pentenoic acid can be synthesized through the reaction of butadiene with carbon monoxide and water in the presence of a rhodium-containing catalyst and an iodide promoter. This process involves carbon monoxide stripping to separate and recover the 3-pentenoic acid product . Another method involves using a nickel catalyst and an iodide source, where butadiene reacts with carbon monoxide in the presence of water .
Industrial Production Methods: The industrial production of 3-pentenoic acid typically follows the aforementioned synthetic routes, utilizing either rhodium or nickel catalysts. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures ranging from 60°C to 220°C and pressures between 200 psig and 4000 psig .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pentenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding aldehydes or ketones.
Reduction: Hydrogenation of the double bond yields pentanoic acid.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Esterification typically involves alcohols and acid catalysts like sulfuric acid.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields pentanoic acid.
Substitution: Forms esters such as ethyl pentenoate.
Vergleich Mit ähnlichen Verbindungen
2-Pentenoic acid: Differentiated by the position of the double bond between the second and third carbon atoms.
4-Pentenoic acid: Has the double bond between the fourth and fifth carbon atoms.
3-Butenoic acid: A shorter chain analog with a similar double bond structure.
Uniqueness: 3-Pentenoic acid is unique due to its specific double bond position, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism allows for distinct applications and properties compared to its analogs .
Eigenschaften
CAS-Nummer |
1617-32-9 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7) |
InChI-Schlüssel |
UIUWNILCHFBLEQ-UHFFFAOYSA-N |
SMILES |
CC=CCC(=O)O |
Isomerische SMILES |
C/C=C/CC(=O)O |
Kanonische SMILES |
CC=CCC(=O)O |
Key on ui other cas no. |
5204-64-8 1617-32-9 |
Piktogramme |
Corrosive |
Synonyme |
3-PENTENOIC ACID; RARECHEM AL BO 0169; TRANS-3-PENTENOIC ACID; (E)-3-Pentenoicacid; (E)-CH3CH=CHCH2COOH; 3-Pentenoicacid,(3E)-; 3-Pentenoicacid,(E)-; E-3-Pentenoicacid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)


![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)



